Exclusive Dibenzopyran Selectivity: 2,3-Diphenylphenol Versus 2,6-Diphenylphenol in Superacid-Catalyzed Condensation
Under superacid-catalyzed condensation with aldehydes or ketones (acid strength ≥ neat trifluoroacetic acid on the Hammett H₀ scale), 2,3-diphenylphenol yields exclusively dibenzopyran products with no detectable fluorenol formation. In contrast, the closest structural analog 2,6-diphenylphenol, as well as other diphenylphenol isomers (2,4-, 3,4-, 3,5-diphenylphenol) and 2,3-diphenylhydroquinone, all produce mixtures of dibenzopyran and fluorenol products under identical conditions [1]. This binary selectivity outcome—single product versus product mixture—is a direct consequence of the phenyl substituent at the 3-position blocking the meta site required for the acid-catalyzed isomerization of the dibenzopyran to the fluorenol [1]. Experimental confirmation included NMR spectroscopy; a sample of 2,3-diphenylphenol dissolved in anhydrous trifluoroacetic acid and refluxed for 23 hours produced no rearranged product, confirming the absence of isomerization .
| Evidence Dimension | Product distribution in superacid-catalyzed condensation with aldehydes/ketones |
|---|---|
| Target Compound Data | 2,3-Diphenylphenol: yields exclusively dibenzopyran products (single product stream) |
| Comparator Or Baseline | 2,6-Diphenylphenol and all other diphenylphenol isomers: yield mixtures of both dibenzopyran and fluorenol products (multiple product streams) |
| Quantified Difference | Binary selectivity: single product (dibenzopyran only) vs. mixed products (dibenzopyran + fluorenol). No fluorenol detected for 2,3-isomer after 23 h reflux in CF₃COOH. |
| Conditions | Superacid medium (≥ neat CF₃COOH acid strength on Hammett H₀ scale); aldehyde or ketone reactant; elevated temperature up to reflux |
Why This Matters
For synthetic chemists and process development teams, exclusive selectivity eliminates the need for isomer separation, simplifies purification, and increases isolated yield of the target dibenzopyran scaffold—a direct cost and workflow advantage over any other diphenylphenol isomer.
- [1] Hall, W. L. Production of Dibenzopyrans, Their Isomeric Fluorenols and Dibenzothiopyrans. U.S. Patent US3947468A, column 6, lines 160–205. Filed 1973, issued 1976. View Source
